molecular formula C17H17ClN2O5S B12360156 3-(2-Chlorophenyl)-3-(4-acetamidobenzenesulfonamido)propanoic acid

3-(2-Chlorophenyl)-3-(4-acetamidobenzenesulfonamido)propanoic acid

Cat. No.: B12360156
M. Wt: 396.8 g/mol
InChI Key: PLNZCUGLUFJRDT-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-3-(4-acetamidobenzenesulfonamido)propanoic acid is a synthetic organic compound that features a chlorophenyl group, an acetamidobenzenesulfonamido group, and a propanoic acid moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-3-(4-acetamidobenzenesulfonamido)propanoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Chlorophenyl Intermediate: Starting with a chlorobenzene derivative, various substitution reactions can introduce the chlorophenyl group.

    Introduction of the Acetamidobenzenesulfonamido Group: This step may involve sulfonation followed by acylation to introduce the acetamido group.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production methods would likely involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions would be carefully selected to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the propanoic acid moiety.

    Reduction: Reduction reactions could target the nitro or sulfonyl groups if present.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(2-Chlorophenyl)-3-(4-acetamidobenzenesulfonamido)propanoic acid may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Used in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-3-(4-nitrobenzenesulfonamido)propanoic acid
  • 3-(2-Chlorophenyl)-3-(4-methylbenzenesulfonamido)propanoic acid

Uniqueness

The unique combination of functional groups in 3-(2-Chlorophenyl)-3-(4-acetamidobenzenesulfonamido)propanoic acid may confer specific properties, such as enhanced biological activity or stability, distinguishing it from similar compounds.

Properties

Molecular Formula

C17H17ClN2O5S

Molecular Weight

396.8 g/mol

IUPAC Name

3-[(4-acetamidophenyl)sulfonylamino]-3-(2-chlorophenyl)propanoic acid

InChI

InChI=1S/C17H17ClN2O5S/c1-11(21)19-12-6-8-13(9-7-12)26(24,25)20-16(10-17(22)23)14-4-2-3-5-15(14)18/h2-9,16,20H,10H2,1H3,(H,19,21)(H,22,23)

InChI Key

PLNZCUGLUFJRDT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2Cl

Origin of Product

United States

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